Insulin beta Chain Peptide (15-23)
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Overview
Description
Insulin Beta Chain Peptide (15-23) is a fragment of the insulin molecule, specifically derived from the beta chain of insulin. This peptide is recognized by islet-associated T cells and plays a significant role in autoimmune diabetes research. It is composed of the amino acids Leucine, Tyrosine, Leucine, Valine, Cysteine, Glycine, Glutamic Acid, Arginine, and Glycine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Insulin Beta Chain Peptide (15-23) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of Insulin Beta Chain Peptide (15-23) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Types of Reactions:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of insulin.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Standard SPPS reagents like Fmoc-protected amino acids and coupling agents.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Insulin Beta Chain Peptide (15-23) has several applications in scientific research:
Chemistry: Used in studies to understand peptide synthesis and modification techniques.
Biology: Plays a role in studying T cell recognition and autoimmune responses in diabetes.
Medicine: Utilized in the development of diagnostic tools and therapeutic strategies for autoimmune diabetes.
Industry: Employed in the production of peptide-based drugs and research reagents
Mechanism of Action
The mechanism of action of Insulin Beta Chain Peptide (15-23) involves its recognition by islet-associated T cells. This peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. The interaction triggers an immune response, leading to the activation of T cells. This process is crucial in the study of autoimmune diabetes, where the immune system mistakenly targets insulin-producing beta cells .
Comparison with Similar Compounds
Insulin B Chain Peptide (9-23): Another fragment of the insulin beta chain, recognized by T cells in autoimmune diabetes.
Hybrid Insulin Peptides: Combinations of insulin fragments with other peptides, used to study T cell responses.
Uniqueness: Insulin Beta Chain Peptide (15-23) is unique due to its specific recognition by islet-associated T cells and its role in autoimmune diabetes research. Unlike other insulin fragments, this peptide has been extensively studied for its ability to stimulate T cells and its potential use in developing therapeutic strategies for diabetes .
Properties
Molecular Formula |
C44H72N12O13S |
---|---|
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H72N12O13S/c1-22(2)16-27(45)37(63)53-31(18-25-9-11-26(57)12-10-25)41(67)54-30(17-23(3)4)42(68)56-36(24(5)6)43(69)55-32(21-70)39(65)49-19-33(58)51-29(13-14-34(59)60)40(66)52-28(8-7-15-48-44(46)47)38(64)50-20-35(61)62/h9-12,22-24,27-32,36,57,70H,7-8,13-21,45H2,1-6H3,(H,49,65)(H,50,64)(H,51,58)(H,52,66)(H,53,63)(H,54,67)(H,55,69)(H,56,68)(H,59,60)(H,61,62)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,36-/m0/s1 |
InChI Key |
CPSZWYPVFBXING-PVKJLKLCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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